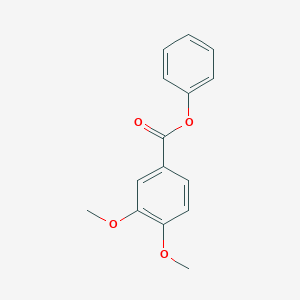
Phenyl 3,4-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 3,4-dimethoxybenzoate, also known as PDMB, is a chemical compound that belongs to the family of benzophenone derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of Phenyl 3,4-dimethoxybenzoate involves the inhibition of protein kinases by binding to their ATP-binding sites. This leads to the disruption of the kinase activity and downstream signaling pathways. Phenyl 3,4-dimethoxybenzoate has been shown to have a higher affinity for the ATP-binding site of PKC compared to other protein kinases.
Biochemical and physiological effects:
Phenyl 3,4-dimethoxybenzoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of CDK2 and GSK3β. Phenyl 3,4-dimethoxybenzoate has also been shown to inhibit the growth of bacteria, such as Staphylococcus aureus, by disrupting their cell membrane integrity. Additionally, Phenyl 3,4-dimethoxybenzoate has been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl 3,4-dimethoxybenzoate has several advantages for lab experiments. It is a potent and selective inhibitor of protein kinases, which makes it a valuable tool for studying cellular signaling pathways. Phenyl 3,4-dimethoxybenzoate is also stable under various experimental conditions, which allows for its use in a wide range of assays. However, Phenyl 3,4-dimethoxybenzoate has some limitations, such as its low solubility in water, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of Phenyl 3,4-dimethoxybenzoate in scientific research. One potential application is in the development of new cancer therapies. Phenyl 3,4-dimethoxybenzoate has been shown to induce apoptosis in cancer cells, and further research could lead to the development of more effective cancer treatments. Additionally, Phenyl 3,4-dimethoxybenzoate could be used in the development of new antibiotics to combat antibiotic-resistant bacteria. Further research could also lead to the identification of new protein kinase targets for Phenyl 3,4-dimethoxybenzoate and the development of more potent and selective inhibitors.
Conclusion:
In conclusion, Phenyl 3,4-dimethoxybenzoate is a valuable tool for scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Phenyl 3,4-dimethoxybenzoate could lead to the development of new cancer therapies, antibiotics, and protein kinase inhibitors.
Métodos De Síntesis
The synthesis of Phenyl 3,4-dimethoxybenzoate involves the reaction of 3,4-dimethoxybenzoic acid with phenyl chloroformate in the presence of a base, such as triethylamine. The reaction yields Phenyl 3,4-dimethoxybenzoate as a white crystalline solid with a high yield. The purity of the synthesized Phenyl 3,4-dimethoxybenzoate can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Phenyl 3,4-dimethoxybenzoate has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. Phenyl 3,4-dimethoxybenzoate has been shown to inhibit the activity of several protein kinases, including protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK3β). These kinases are involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Propiedades
Nombre del producto |
Phenyl 3,4-dimethoxybenzoate |
|---|---|
Fórmula molecular |
C15H14O4 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
phenyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C15H14O4/c1-17-13-9-8-11(10-14(13)18-2)15(16)19-12-6-4-3-5-7-12/h3-10H,1-2H3 |
Clave InChI |
HVTAZIAOMDFJFT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B306221.png)
![4-{[(2Z,5E)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306223.png)
![N-({5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B306226.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B306227.png)
![N-{1-[4-ethyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306228.png)
![N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B306230.png)
![2-(2,6-dimethylphenoxy)-N-{[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B306233.png)
![3-methyl-N-{2-methyl-1-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B306234.png)
![N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306236.png)
![ethyl 2-[(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306238.png)
![(2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306239.png)
![Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306241.png)
![ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306242.png)
![(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B306243.png)